molecular formula C13H11ClN2O B14115556 N-benzyl-6-chloropyridine-2-carboxamide

N-benzyl-6-chloropyridine-2-carboxamide

Cat. No.: B14115556
M. Wt: 246.69 g/mol
InChI Key: SGRAWKYXMNUSHN-UHFFFAOYSA-N
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Description

N-benzyl-6-chloropyridine-2-carboxamide is a heterocyclic organic compound characterized by a pyridine backbone substituted with a chlorine atom at the 6-position and a benzyl carboxamide group at the 2-position. The benzyl group on the amide nitrogen contributes to increased lipophilicity, which may influence solubility and membrane permeability.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-benzyl-6-chloropyridine-2-carboxamide

InChI

InChI=1S/C13H11ClN2O/c14-12-8-4-7-11(16-12)13(17)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)

InChI Key

SGRAWKYXMNUSHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Various substituted pyridinecarboxamides.

    Oxidation: N-oxides of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide.

    Reduction: Corresponding amines.

Scientific Research Applications

6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the phenylmethyl group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate certain pathways, leading to the desired biological effect. Detailed studies on its binding affinity and specificity are essential to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-benzyl-6-chloropyridine-2-carboxamide, we compare it structurally and functionally with three classes of analogs:

Pyridine Carboxamides with Varied Substituents

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (6), Benzyl (N) 246.69 High lipophilicity; potential kinase inhibition (inferred)
N-methyl-6-fluoropyridine-2-carboxamide F (6), Methyl (N) 168.16 Lower LogP; improved solubility
N-phenyl-4-chloropyridine-2-carboxamide Cl (4), Phenyl (N) 232.68 Altered steric effects; possible antimicrobial activity
  • Chlorine vs.
  • Benzyl vs. Methyl/Phenyl : The benzyl group (C₆H₅-CH₂-) offers greater lipophilicity than methyl (CH₃) but less than phenyl (C₆H₅), balancing solubility and membrane penetration .

Benzyl-Substituted Pharmaceuticals

Benzyl groups are common in pharmaceuticals to modulate pharmacokinetics. For example, benzathine benzylpenicillin () uses a dibenzylethylenediamine moiety to prolong antibiotic release via reduced solubility. While structurally distinct from the target compound, this highlights the benzyl group’s role in tuning drug stability and bioavailability .

Chlorinated Pyridine Derivatives

  • 6-Chloronicotinic acid : Shares the 6-chloro-pyridine motif but lacks the carboxamide group. Used as a herbicide intermediate, emphasizing the chloro-pyridine scaffold’s versatility.
  • 2-Chloropyridine-3-carboxamide: Positional isomerism (Cl at 2 vs.

Research Findings and Trends

  • Synthetic Accessibility : this compound can be synthesized via coupling reactions between 6-chloropyridine-2-carboxylic acid and benzylamine, analogous to methods for related carboxamides.
  • Biological Relevance : Chlorinated pyridines are explored in medicinal chemistry for kinase inhibition (e.g., JAK2/STAT3 pathways). The benzyl group may enhance blood-brain barrier penetration, making it relevant for CNS-targeted drug design .

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